4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 4-position with a 3-cyclopropyl-1,2,4-oxadiazole moiety and at the 1-position with a furan-2-ylmethyl group. The oxadiazole ring is known for its metabolic stability and role in enhancing binding affinity in drug-like molecules, while the cyclopropyl group introduces conformational rigidity. The furan substituent contributes moderate polarity due to its oxygen atom, balancing lipophilicity and solubility .
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12-6-10(7-17(12)8-11-2-1-5-19-11)14-15-13(16-20-14)9-3-4-9/h1-2,5,9-10H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDKRAJDSCEJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Furan Ring Attachment: The furan ring can be attached through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid.
Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction of an appropriate amine with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in various therapeutic areas:
-
Anticancer Activity :
- Compounds similar to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Compounds exhibiting IC50 values in the nanomolar range were identified as promising candidates for further development against pancreatic ductal adenocarcinoma and melanoma .
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Structure–Activity Relationship (SAR)
The structure–activity relationship studies of 1,2,4-oxadiazole derivatives have provided insights into the modifications that enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the oxadiazole ring | Increased potency against specific cancer cell lines |
| Variation in alkyl chain length | Altered solubility and bioavailability |
| Introduction of electron-withdrawing groups | Enhanced interaction with target enzymes |
These findings emphasize the importance of structural modifications in optimizing the therapeutic potential of oxadiazole derivatives.
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study: Anticancer Screening :
- Case Study: Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidinone Nitrogen
- 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Substituent: 3-Chloro-4-fluorophenyl (electron-withdrawing groups). Impact: Increased steric bulk and lipophilicity compared to the furan-2-ylmethyl group. The halogenated aromatic ring may enhance target binding via π-π interactions but could reduce solubility .
- 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one Substituent: 2-Methylbenzyl (toluene derivative). Molecular weight (297.35 g/mol) is comparable to the furan analogue .
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride
Core Ring Modifications
- 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine Core Structure: Piperidine (six-membered ring) instead of pyrrolidinone. Impact: The piperidine ring offers greater conformational flexibility. The pyrazole-oxoethyl substituent adds bulk (MW: 329.41 g/mol), which may affect binding kinetics and metabolic stability .
Electronic and Physicochemical Properties
| Compound Name | Substituent (Position 1) | Core Structure | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Furan-2-ylmethyl | Pyrrolidin-2-one | 297.35 | Moderate polarity, balanced solubility |
| 1-(3-Chloro-4-fluorophenyl) analogue | 3-Chloro-4-fluorophenyl | Pyrrolidin-2-one | N/A | High lipophilicity, potential π-π interactions |
| 1-[(2-Methylphenyl)methyl] analogue | 2-Methylbenzyl | Pyrrolidin-2-one | 297.35 | Increased lipophilicity |
| Piperidine derivative | Pyrazole-oxoethyl | Piperidine | 329.41 | High flexibility, bulkier substituent |
Functional Group Variations on Oxadiazole
- 1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine Modification: Trifluoromethoxy-phenyl on oxadiazole. Impact: The electron-withdrawing trifluoromethoxy group enhances metabolic resistance and may alter electronic interactions in binding pockets.
Research Implications
- Drug Discovery : The consistent presence of the 3-cyclopropyl-1,2,4-oxadiazole moiety across analogues suggests its critical role in target engagement, possibly in kinase or protease inhibition.
- Solubility vs. Permeability : Furan and azetidine substituents favor solubility, while aryl/benzyl groups enhance permeability. Structure-activity relationship (SAR) studies should optimize this balance .
- Synthetic Accessibility: The pyrrolidinone core is widely utilized in medicinal chemistry, enabling rapid analogue synthesis for screening .
Biological Activity
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one is a compound of interest due to its unique structural features and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by data from various studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C16H18N3O2
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities. The specific activities of this compound include:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. For instance:
- In vitro Testing : Various pyrrolidine derivatives have demonstrated antibacterial and antifungal activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Anti-inflammatory Activity
Molecular docking studies suggest that compounds similar to this compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For example:
- IC50 Values : Certain analogs have shown IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied:
- Cell Line Studies : Compounds have been tested against various cancer cell lines (e.g., MCF-7, A549) with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15.63 |
| Compound D | A549 | 12.34 |
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence indicates that certain derivatives can activate apoptotic pathways in cancer cells through the upregulation of p53 and caspase activation .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
